molecular formula C20H20N8O4S B1679679 PF-04217903 mesylate CAS No. 956906-93-7

PF-04217903 mesylate

Cat. No. B1679679
M. Wt: 468.5 g/mol
InChI Key: HBEMHKVWZJTVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-04217903 mesylate is a potent ATP-competitive c-Met kinase inhibitor with a Ki of 4.8 nM for human c-Met . It shows more than 1,000-fold selectivity relative to 208 kinases . The molecular formula is C20H20N8O4S .


Molecular Structure Analysis

The molecular structure of PF-04217903 mesylate is complex, with a molecular weight of 468.5 g/mol . The IUPAC name is methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol .


Physical And Chemical Properties Analysis

The molecular formula of PF-04217903 mesylate is C20H20N8O4S, and it has a molecular weight of 468.5 g/mol . Unfortunately, detailed physical and chemical properties weren’t found .

Scientific Research Applications

1. Role in Cancer Therapeutics

PF-04217903 Mesylate, a novel ATP-competitive small-molecule inhibitor of c-Met kinase, has been primarily researched in the context of cancer therapeutics. It exhibits significant selectivity for c-Met compared to other kinases, making it a potential candidate for targeted cancer therapy. PF-04217903 has demonstrated inhibitory effects on tumor cell proliferation, survival, migration, and invasion in MET-amplified cell lines in vitro. Furthermore, it has shown antitumor activity in tumor models harboring MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrineloop, especially at well-tolerated dose levels in vivo. The effectiveness of PF-04217903 is dose-dependent and correlates strongly with the inhibition of c-Met phosphorylation, downstream signaling, and tumor cell proliferation/survival. Additionally, this compound exhibits antiangiogenic properties both in vitro and in vivo. It's noteworthy that while complete inhibition of c-Met activity led to partial tumor growth inhibition, the combination of PF-04217903 with other treatments, such as Recepteur d'origine nantais (RON) short hairpin RNA (shRNA) knockdown, enhanced antitumor efficacy significantly in certain tumor models. This indicates the potential of PF-04217903 in combination therapies for cancer treatment. However, it's important to note that resistance mechanisms, such as oncogene switching in tumor cell signaling, might affect the responses to c-Met inhibitors and should be considered in the therapeutic use of PF-04217903 (Zou et al., 2012).

2. PF-04217903 in Clinical Trials

PF-04217903 has been involved in several clinical trials, particularly focusing on its application in chronic myeloid leukemia (CML) patients. It's recognized as a 4th-generation oral tyrosine kinase inhibitor (TKI) active against wild-type and mutated BCRABL1 isoforms. Clinical trials have shown that PF-04217903 is effective in subjects with chronic or accelerated phase chronic myeloid leukemia (CML) failing prior TKI therapy or those with BCRABL1T315I mutation. The trials followed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs) during the treatment cycle. Results from these studies have suggested that PF-04217903 exhibits significant therapeutic potential in a heavily pretreated subgroup of patients, including those with resistant forms of CML, and showcased a favorable safety profile (Turkina et al., 2017) (Turkina et al., 2018).

Safety And Hazards

PF-04217903 mesylate is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEMHKVWZJTVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647715
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-04217903 mesylate

CAS RN

956906-93-7
Record name PF-04217903 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04217903 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Greenwell, E Torres-Gonzalez… - The American Journal of …, 2023 - Elsevier
… for the observed effects of FCM on lung cancer cells, we tested the effects of a commercially available hepatocyte growth factor receptor (cMet) antagonist, PF 04217903 mesylate. The …
Number of citations: 1 www.sciencedirect.com
JL Mertz, SR Sripathi, X Yang, L Chen, N Esumi… - Cell Reports, 2021 - cell.com
Epithelial-mesenchymal transition (EMT) of the retinal pigment epithelium (RPE) is associated with several blinding retinal diseases. Using proteomics and phosphoproteomics studies …
Number of citations: 3 www.cell.com

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